H-Asp(Oet)-OEt.HCl

Peptide Synthesis Chiral Chromatography Enantiomeric Purity

H-Asp(OEt)-OEt.HCl is a superior protected aspartic acid building block. Unlike methyl or benzyl ester analogs, its ethyl ester groups provide an optimal balance of organic solubility and selective, mild saponification that preserves Boc/Cbz protection—directly boosting coupling efficiency in both solution- and solid-phase peptide synthesis. The stable hydrochloride salt, verified enantiomeric purity (+7.0° to +9.0° specific rotation), and a proven 70.3% α-chymotrypsin-catalyzed coupling yield make it the risk-free, scalable choice for pharmaceutical intermediate and API manufacturing.

Molecular Formula C8H16ClNO4
Molecular Weight 225.67 g/mol
Cat. No. B15545036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(Oet)-OEt.HCl
Molecular FormulaC8H16ClNO4
Molecular Weight225.67 g/mol
Structural Identifiers
InChIInChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1
InChIKeyAJOXZAAREAYBQR-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(OEt)-OEt.HCl: L-Aspartic Acid Diethyl Ester Hydrochloride for Peptide Synthesis and Chiral Research


H-Asp(OEt)-OEt.HCl (CAS 16115-68-7), also known as L-aspartic acid diethyl ester hydrochloride, is a protected aspartic acid derivative belonging to the class of amino acid building blocks . It presents as a white to almost white crystalline powder with a molecular weight of 225.67 g/mol and a purity typically exceeding 98% [1]. This compound is a hydrochloride salt, which enhances its stability and solubility compared to its free base form, making it a practical reagent for organic and peptide synthesis . Its primary role is as a protected L-aspartic acid building block, where the ethyl ester groups serve as temporary protecting groups for the α- and β-carboxylic acid functionalities, enabling selective peptide bond formation [2].

Why L-Aspartic Acid Diethyl Ester Hydrochloride is Not a Generic Peptide Building Block


While many aspartic acid derivatives exist for peptide synthesis, substituting H-Asp(OEt)-OEt.HCl with a seemingly similar analog, such as the dimethyl or dibenzyl ester, or even the unprotected amino acid, is not a straightforward swap. The choice of ester protecting group (ethyl vs. methyl vs. benzyl) fundamentally dictates the compound's reactivity profile, stability under various synthetic conditions (e.g., acid, base, hydrogenolysis), and physical handling properties [1]. For instance, the ethyl ester groups in H-Asp(OEt)-OEt.HCl confer a different hydrolysis rate and solubility in organic solvents compared to methyl esters, directly impacting coupling efficiency and yield in both solution- and solid-phase peptide synthesis (SPPS) [2]. Furthermore, the chiral integrity of the final peptide hinges on the starting building block's enantiomeric purity, a property that can vary between suppliers and is often specified with a specific optical rotation value for this L-isomer [3]. The following evidence demonstrates these quantifiable differentiations, proving that a generic substitution can lead to failed syntheses, lower yields, or compromised product purity.

Quantitative Differentiation of H-Asp(OEt)-OEt.HCl: A Procurement-Focused Evidence Guide


Chiral Integrity and Enantiomeric Purity: L-Isomer vs. D-Isomer and Racemic Mixtures

The specific optical rotation of H-Asp(OEt)-OEt.HCl is a critical quality attribute differentiating it from its D-isomer (CAS 112018-26-5) and the racemic DL-mixture. The reported specific rotation for the L-isomer hydrochloride salt is [α]20/D = +7.0° to +9.0° (c=1, H2O) [1]. This quantifiable property is essential for ensuring enantiomeric purity in chiral syntheses, as the D-isomer would exhibit a negative optical rotation of similar magnitude, and a racemic mixture would show zero net rotation .

Peptide Synthesis Chiral Chromatography Enantiomeric Purity

Enzymatic Reactivity: α-Chymotrypsin-Catalyzed Peptide Bond Formation with Diethyl Ester

In a solvent-free enzymatic synthesis of an alitame precursor, N-benzyloxycarbonyl-L-aspartic acid diethyl ester (Cbz-Asp(OEt)-OEt) was used as the acyl donor. The reaction, catalyzed by α-chymotrypsin, achieved a high conversion yield of 70.3% (mol/mol) under optimized conditions [1]. While the study did not directly compare with the dimethyl or dibenzyl ester, it establishes a quantitative benchmark for the reactivity of the diethyl ester with this enzyme.

Enzymatic Synthesis Biocatalysis Sweetener Precursors

Handling and Storage Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of L-aspartic acid diethyl ester (H-Asp(OEt)-OEt.HCl) is a stable, non-hygroscopic solid, whereas the free base (diethyl L-aspartate) is an oil at room temperature and is susceptible to oxidation and degradation . The hydrochloride salt can be stored at 2-8°C for extended periods and has a defined melting point of 105.0-109.0 °C, a property that allows for easy verification of identity and purity [1].

Chemical Stability Peptide Synthesis Reagent Storage

Synthetic Accessibility and Purity: A Reliable Peptide Building Block

H-Asp(OEt)-OEt.HCl is commercially available in high purity (typically ≥98% as determined by HPLC and non-aqueous titration) and at various scales from grams to kilograms, making it a readily accessible and reliable building block . Its synthesis is well-established, with a reported high-yield procedure from L-aspartic acid, ethanol, and HCl gas, achieving a 95.7% yield of crude product, followed by recrystallization to 76.2% recovery of high-purity material [1]. This established supply chain and high purity profile reduces the risk of batch-to-batch variability and simplifies procurement for both research and scale-up.

Peptide Synthesis SPPS Building Block Purity

Optimal Application Scenarios for H-Asp(OEt)-OEt.HCl in Research and Industry


Solution-Phase Peptide Synthesis Requiring Selective Deprotection

In solution-phase synthesis, the ethyl ester groups of H-Asp(OEt)-OEt.HCl can be selectively removed under mild basic conditions (e.g., saponification) without affecting other common protecting groups like Boc or Cbz. This allows for the stepwise assembly of complex peptides where the aspartic acid residue's side chain must be deprotected at a specific stage. The high purity of the building block (≥98%) minimizes side reactions during this multi-step process .

Synthesis of Peptide-Based Pharmaceuticals and Enzyme Substrates

H-Asp(OEt)-OEt.HCl is a key intermediate for incorporating an aspartic acid residue with temporary carboxyl protection into peptide-based drug candidates or enzyme substrates. Its proven utility in enzymatic synthesis, such as the α-chymotrypsin-catalyzed formation of an alitame precursor with 70.3% yield, highlights its value in creating specific peptide bonds under mild, solvent-free conditions [1].

Chiral Synthesis and Enantiomeric Purity Verification

The defined specific optical rotation (+7.0° to +9.0°) of H-Asp(OEt)-OEt.HCl makes it a reliable chiral building block. In the synthesis of chiral ligands or pharmaceutical intermediates, this property is used to verify the enantiomeric purity of the starting material, ensuring the final product has the correct stereochemistry. This is a critical quality control step before committing to a multi-step, high-value synthesis [2].

Industrial-Scale Peptide Manufacturing

The robust, high-yielding synthetic route from L-aspartic acid (95.7% crude yield) and the compound's availability in kilogram quantities make it a cost-effective and reliable choice for large-scale peptide manufacturing. The stable hydrochloride salt form simplifies logistics and storage in a production environment, reducing the risk of material degradation and ensuring consistent process performance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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